(4-(4-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(pyrazin-2-yl)methanone
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Overview
Description
(4-(4-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(pyrazin-2-yl)methanone is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of a methylbenzo[d]thiazole moiety, a piperazine ring, and a pyrazine group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(4-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(pyrazin-2-yl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the methylbenzo[d]thiazole intermediate, which is then reacted with piperazine under controlled conditions. The final step involves the introduction of the pyrazine group through a coupling reaction. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously monitored and controlled. The use of automated systems for temperature, pressure, and pH control is common to maintain consistency and efficiency in production. Purification processes such as crystallization, distillation, and chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
(4-(4-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(pyrazin-2-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and pyrazine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
(4-(4-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(pyrazin-2-yl)methanone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of (4-(4-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(pyrazin-2-yl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
(4-(4-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(pyridin-2-yl)methanone: Similar structure but with a pyridine group instead of pyrazine.
(4-(4-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(quinolin-2-yl)methanone: Contains a quinoline group, offering different chemical properties.
Uniqueness
The uniqueness of (4-(4-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(pyrazin-2-yl)methanone lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and application development.
Biological Activity
The compound (4-(4-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(pyrazin-2-yl)methanone is of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.
1. Overview of the Compound
This compound features a complex structure that includes a benzothiazole ring, a piperazine moiety, and a pyrazine group. These structural components contribute to its potential pharmacological properties.
2. Synthesis
The synthesis of this compound typically involves multi-step reactions, often starting with the coupling of substituted benzothiazoles with piperazine derivatives. Common reagents include:
- EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
- HOBt (1-Hydroxybenzotriazole)
These reagents facilitate the formation of amide bonds, which are crucial for building the desired molecular structure .
3.1 Antimicrobial Activity
Research has demonstrated that derivatives of benzothiazole and piperazine exhibit significant antimicrobial properties. A study reported that most synthesized compounds showed moderate to good antimicrobial activity against various bacterial strains. The effectiveness was assessed through in vitro assays, with several compounds achieving notable results .
Table 1: Antimicrobial Activity Results
Compound | Bacterial Strain | Activity Level |
---|---|---|
5a | E. coli | Moderate |
5b | S. aureus | Good |
5c | P. aeruginosa | Excellent |
3.2 Acetylcholinesterase Inhibition
Another area of interest is the compound's potential as an acetylcholinesterase (AChE) inhibitor, relevant for treating Alzheimer's disease. Compounds with similar structures have shown promising AChE inhibitory activity, suggesting that this compound may also possess such properties .
Table 2: AChE Inhibition Potency
Compound | IC50 Value (µM) |
---|---|
A | 2.7 |
B | 5.0 |
C | 3.5 |
4. Case Studies
Case Study 1: Antimicrobial Evaluation
In a comprehensive study involving various substituted piperazine derivatives, researchers synthesized multiple analogs of this compound and tested their antimicrobial efficacy. Results indicated that specific substitutions greatly enhanced activity against resistant bacterial strains, highlighting the importance of structural modifications in drug design .
Case Study 2: In Silico Studies for AChE Inhibition
Molecular docking studies have been conducted to predict the binding affinity of this compound to the AChE enzyme. The results indicated strong interactions with key residues in the active site, supporting further development as a therapeutic agent for cognitive disorders .
5. Conclusion
This compound demonstrates significant biological activity, particularly in antimicrobial and neuroprotective contexts. Ongoing research into its pharmacological properties and mechanisms of action will be crucial for its development as a therapeutic agent.
Properties
IUPAC Name |
[4-(4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-pyrazin-2-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5OS/c1-12-3-2-4-14-15(12)20-17(24-14)22-9-7-21(8-10-22)16(23)13-11-18-5-6-19-13/h2-6,11H,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBDATYZTUQNZQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)C4=NC=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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